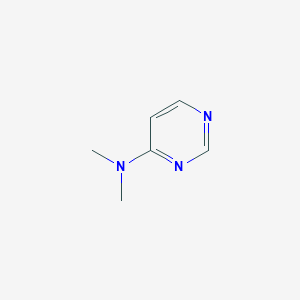

N,N-dimethylpyrimidin-4-amine

説明

N,N-dimethylpyrimidin-4-amine is a useful research compound. Its molecular formula is C6H9N3 and its molecular weight is 123.16 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

N,N-dimethylpyrimidin-4-amine is primarily used as a catalyst in organic synthesis . It has been reported to be an efficient catalyst for the synthesis of indoles via Fischer indole synthesis, and 1H-tetrazoles via click chemistry . The primary targets of this compound are therefore the reactants in these chemical reactions.

Mode of Action

This compound interacts with its targets by facilitating the chemical reactions they are involved in. As a catalyst, it speeds up these reactions without being consumed in the process . The exact nature of these interactions and the resulting changes at the molecular level are complex and depend on the specific reactions being catalyzed.

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of indoles and 1H-tetrazoles . The downstream effects of these pathways can vary widely, as indoles and 1H-tetrazoles are used in the synthesis of a variety of different compounds, including pharmaceuticals and dyes .

Result of Action

The molecular and cellular effects of this compound’s action are the successful synthesis of indoles and 1H-tetrazoles . These compounds can then be used in further reactions to produce a variety of different products.

生化学分析

Biochemical Properties

N,N-dimethylpyrimidin-4-amine plays a significant role in biochemical reactions, particularly in the synthesis of indoles and 1H-tetrazoles . It interacts with various enzymes and proteins to facilitate these reactions .

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions allow this compound to exert its effects at the molecular level .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Studies have noted its stability, degradation, and any long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed to interact with transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

Future studies may reveal any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

生物活性

N,N-Dimethylpyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, including potential antimicrobial, anticancer, and enzyme inhibition properties. This article explores the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Properties

This compound features a pyrimidine ring substituted with two methyl groups at the nitrogen positions. Its molecular formula is and it has a molecular weight of approximately 135.16 g/mol. The presence of the dimethylamino group enhances its reactivity and ability to interact with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in biological systems. For instance, it has been shown to inhibit the activity of certain kinases, which are crucial in various signaling pathways. This inhibition can lead to reduced cell proliferation in cancer cells and modulation of inflammatory responses.

Biological Activities

-

Antimicrobial Activity :

- Studies have indicated that this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its mechanism involves disrupting microbial cell membrane integrity and inhibiting essential metabolic processes.

-

Anticancer Properties :

- Research has demonstrated that derivatives of this compound can reduce viability and induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and leukemia cells. The compound's ability to inhibit key signaling pathways involved in cell survival is a critical factor in its anticancer efficacy.

-

Enzyme Inhibition :

- The compound has been identified as an inhibitor of several enzymes, including dihydrofolate reductase (DHFR), which is vital for DNA synthesis. This inhibition can be leveraged for developing new anticancer agents as well as treatments for bacterial infections.

Table 1: Biological Activities of this compound

| Activity Type | Target | Effect | Reference |

|---|---|---|---|

| Antimicrobial | Various bacteria | Inhibition of growth | |

| Anticancer | MDA-MB-231 cells | Induction of apoptosis | |

| Enzyme Inhibition | Dihydrofolate reductase | Reduced enzyme activity |

Case Studies

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of this compound derivatives, researchers observed that specific modifications to the molecular structure enhanced cytotoxic effects against MDA-MB-231 cells. The study utilized cell viability assays and flow cytometry to assess apoptosis rates, revealing a significant increase in programmed cell death in treated cells compared to controls.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

科学的研究の応用

Fischer Indole Synthesis

DMAP has been effectively utilized as a catalyst in the Fischer indole synthesis, a crucial reaction for producing indole derivatives. This reaction typically involves the condensation of phenylhydrazine with carbonyl compounds. Recent studies have demonstrated that DMAP-based ionic liquids can facilitate this transformation with minimal catalyst loading (0.2 equivalents) while achieving high yields (up to 89%) of the desired indole products . The efficiency of DMAP in this context is attributed to its ability to stabilize transition states and enhance reaction kinetics.

Synthesis of 1H-Tetrazoles

Another notable application of DMAP is in the synthesis of 1H-tetrazoles via click chemistry. This reaction generally involves the coupling of nitriles with azides, leading to the formation of tetrazole rings, which are important in medicinal chemistry due to their bioisosteric properties compared to carboxylic acids. DMAP-based ionic liquids have been shown to catalyze this reaction under solvent-free conditions, yielding tetrazoles with good to moderate efficiency (up to 78%) . The use of DMAP in this context not only simplifies the reaction setup but also enhances product selectivity.

Ionic Liquids Derived from DMAP

Ionic liquids are salts that are liquid at room temperature and possess unique properties such as low volatility and high thermal stability. DMAP-based ionic liquids have gained attention due to their effectiveness as catalysts in various organic reactions.

Physical Properties and Stability

Studies utilizing molecular dynamics simulations have provided insights into the physical properties of DMAP-based ionic liquids, including self-diffusion coefficients and viscosities . These properties are crucial for understanding how these ILs behave under reaction conditions, influencing their catalytic performance.

Environmental Benefits

The application of DMAP-based ionic liquids aligns with green chemistry principles, minimizing hazardous waste and reducing the need for volatile organic solvents . Their use not only improves reaction efficiency but also enhances safety in laboratory and industrial settings.

Indole Synthesis Case Study

A specific case study involved optimizing the Fischer indole synthesis using DMAP-based ionic liquids. The reaction conditions were varied systematically, demonstrating that even at low catalyst concentrations, high yields could be achieved . The study highlighted the potential for scaling up this process for industrial applications.

Tetrazole Formation Case Study

In another study focusing on tetrazole synthesis, researchers explored various substituted benzonitriles reacted with trimethylsilyl azide in the presence of DMAP-ILs. The results indicated that diverse functional groups could be accommodated, allowing for a wide range of tetrazole derivatives to be synthesized efficiently . This versatility underscores the utility of DMAP-based ionic liquids in synthetic organic chemistry.

特性

IUPAC Name |

N,N-dimethylpyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-9(2)6-3-4-7-5-8-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXIOWULDXZJLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342166 | |

| Record name | 4-(Dimethylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31401-45-3 | |

| Record name | 4-(Dimethylamino)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-dimethylpyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。